molecular formula C20H26N2O4 B2571737 N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide CAS No. 314755-16-3

N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide

Cat. No.: B2571737
CAS No.: 314755-16-3
M. Wt: 358.438
InChI Key: XNNKZBBTWYFYHO-UHFFFAOYSA-N
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Description

N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential in drug development, materials science, and various other fields due to its promising properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Adamantane-1-carbohydrazide: A precursor in the synthesis of N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide.

    3,5-dimethoxybenzoyl chloride: Another precursor used in the synthesis.

    Adamantane derivatives: Compounds with similar adamantane structures but different functional groups.

Uniqueness

N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide is unique due to its combination of the adamantane scaffold with the 3,5-dimethoxybenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-25-16-6-15(7-17(8-16)26-2)18(23)21-22-19(24)20-9-12-3-13(10-20)5-14(4-12)11-20/h6-8,12-14H,3-5,9-11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNKZBBTWYFYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC(=O)C23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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